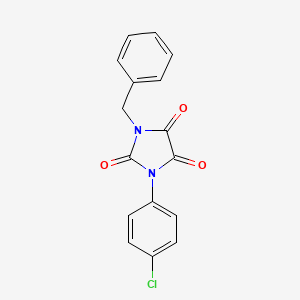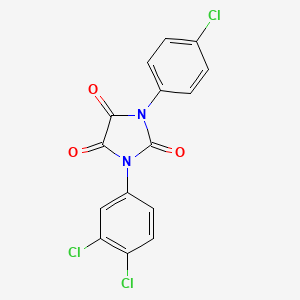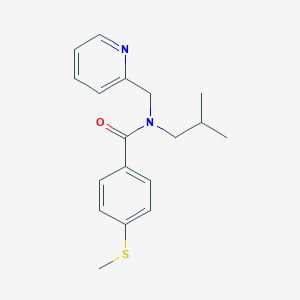![molecular formula C17H20F2N6OS B3820468 cyclohexanone O-[4-({2-[(difluoromethyl)thio]phenyl}amino)-6-(methylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3820468.png)
cyclohexanone O-[4-({2-[(difluoromethyl)thio]phenyl}amino)-6-(methylamino)-1,3,5-triazin-2-yl]oxime
Overview
Description
Cyclohexanone is an organic compound with the formula (CH2)5CO . It’s a six-carbon cyclic molecule with a ketone functional group . This colorless oily liquid has a sweet odor reminiscent of benzaldehyde .
Synthesis Analysis
Cyclohexanone is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . The ammoximation of cyclohexanone to the corresponding oxime via in situ H2O2 formation offers an attractive alternative to the current industrial means of production .Molecular Structure Analysis
The molecule consists of a six-carbon cyclic molecule with a ketone functional group . The 3D structure of cyclohexanone can be viewed using JSmol .Chemical Reactions Analysis
Cyclohexanone can undergo a variety of reactions. For example, it can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .Physical And Chemical Properties Analysis
Cyclohexanone is a colorless oily liquid with a sweet odor reminiscent of benzaldehyde . It has a molar mass of 98.15 g/mol . It has a melting point of -47 °C and a boiling point of 155.65 °C . It is slightly soluble in water and miscible with common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6OS/c1-20-15-22-16(21-12-9-5-6-10-13(12)27-14(18)19)24-17(23-15)26-25-11-7-3-2-4-8-11/h5-6,9-10,14H,2-4,7-8H2,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYSTAFPUNAGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)ON=C2CCCCC2)NC3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)




![2-{[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}benzonitrile](/img/structure/B3820424.png)
![6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3820441.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~,N~6~-trimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820449.png)
![methyl 2-[({[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820460.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![methyl 2-[({[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820470.png)
![acetone O-[4-amino-6-({2-[(3,3,3-trifluoropropyl)thio]phenyl}amino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3820479.png)
![1-(cyclohexylmethyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B3820486.png)
